N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
In the first paper, a nitrogen-rich energetic compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, and its sodium complex were synthesized from diaminomaleodinitrile in a three-step process . This synthesis involved the use of tetrazole and triazole rings, which are also present in the compound of interest. The detailed synthesis route provides insight into the potential synthetic strategies that could be applied to the compound , considering the similarities in the reactive groups.
Molecular Structure Analysis
The molecular structure of the compound in the first paper was confirmed using single-crystal X-ray diffraction . This technique is crucial for determining the precise arrangement of atoms within a compound and could similarly be used to analyze the molecular structure of "N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide". The presence of a tetrazole ring in the compound suggests a high degree of nitrogen content, which is characteristic of energetic materials.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide". However, the first paper discusses the thermal stability of the synthesized compounds, measured by differential scanning calorimetry (DSC), indicating that the tetrazole-containing compounds have high decomposition temperatures . This suggests that the compound of interest may also exhibit significant thermal stability due to the presence of the tetrazole ring.
Physical and Chemical Properties Analysis
The first paper provides calculated properties such as density and enthalpy of formation, as well as predicted detonation pressure and velocity for the synthesized energetic compound . These properties are essential for understanding the performance of energetic materials. The second paper discusses the antiallergic activity of a series of compounds containing a tetrazole ring and establishes a structure-activity relationship . This indicates that the tetrazole ring can impart significant biological activity, which could be relevant for the compound of interest if it is intended for pharmaceutical use.
Scientific Research Applications
Modification and Biological Activity
Researchers have explored various modifications of thiophene derivatives, incorporating trifluoromethyl-containing heterocycles to investigate their potential biological activities. For instance, Sokolov et al. (2018) studied the modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing five-membered heterocycles, aiming to investigate their influence on neuronal NMDA receptors (Sokolov, Aksinenko, Dranyi, & Grigoriev, 2018). This research highlights the potential of such modifications to create compounds with specific biological activities.
Antimicrobial and Anticancer Properties
The synthesis and characterization of compounds with potential antimicrobial and anticancer properties are critical areas of application. Talupur, Satheesh, and Chandrasekhar (2021) synthesized and evaluated 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides for their antimicrobial activities and molecular docking studies. Their findings point to the promise of these compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Synthesis and Characterization Techniques
In the domain of synthetic chemistry, novel synthesis routes and characterization techniques play a pivotal role in the development of new compounds. Research by Palkar et al. (2017) on synthesizing novel analogs of pyrazole-1-carboxamide derivatives showcases the importance of synthetic methodologies in creating compounds with enhanced antibacterial activities (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Electrophilic Addition Reactions and Molecular Electronics
The exploration of electrophilic addition reactions and their application in molecular electronics is another significant area. Wang, Pålsson, Batsanov, and Bryce (2006) conducted research on the synthesis of 2,5-diphenyl-1,3,4-oxadiazole derivatives, highlighting their potential in creating pi-extended molecular wires for optoelectronic applications (Wang, Pålsson, Batsanov, & Bryce, 2006).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.
Future Directions
The future directions for research on this compound would depend on its potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound.
Please note that this is a high-level analysis based on the information available. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O2S/c14-13(15,16)7-1-3-8(4-2-7)21-19-10(18-20-21)11(22)17-9-5-6-24-12(9)23/h1-4,9H,5-6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLDIRTDZTDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide |
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